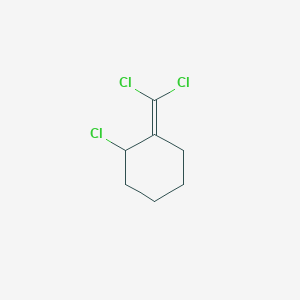
1-Chloro-2-(dichloromethylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(dichloromethylidene)cyclohexane is a chemical compound with the molecular formula C7H9Cl3. It is a derivative of cyclohexane, where the hydrogen atoms are substituted with chlorine atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Chloro-2-(dichloromethylidene)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of catalysts and advanced reaction monitoring techniques can further enhance the production process.
Chemical Reactions Analysis
1-Chloro-2-(dichloromethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with fewer chlorine atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of cyclohexanone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclohexane derivatives with different functional groups, while reduction reactions typically result in less chlorinated cyclohexane compounds.
Scientific Research Applications
1-Chloro-2-(dichloromethylidene)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into cyclohexane derivatives. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity is studied to understand its interactions with biological molecules, which can provide insights into its potential use in drug development.
Medicine: Research into its biological activity may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-Chloro-2-(dichloromethylidene)cyclohexane exerts its effects involves its reactivity with other molecules. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is influenced by the compound’s molecular structure, which determines its interaction with other molecules and the pathways involved in its reactions.
Comparison with Similar Compounds
1-Chloro-2-(dichloromethylidene)cyclohexane can be compared with other chlorinated cyclohexane derivatives, such as:
1,2-Dichlorocyclohexane: This compound has two chlorine atoms on adjacent carbon atoms, leading to different reactivity and chemical properties.
1,3-Dichlorocyclohexane: With chlorine atoms on non-adjacent carbon atoms, this compound exhibits distinct stereochemistry and reactivity compared to this compound.
1,4-Dichlorocyclohexane: The chlorine atoms are positioned on opposite sides of the cyclohexane ring, resulting in unique chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
CAS No. |
88348-80-5 |
|---|---|
Molecular Formula |
C7H9Cl3 |
Molecular Weight |
199.5 g/mol |
IUPAC Name |
1-chloro-2-(dichloromethylidene)cyclohexane |
InChI |
InChI=1S/C7H9Cl3/c8-6-4-2-1-3-5(6)7(9)10/h6H,1-4H2 |
InChI Key |
AOPWLXHZJGWXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(Cl)Cl)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
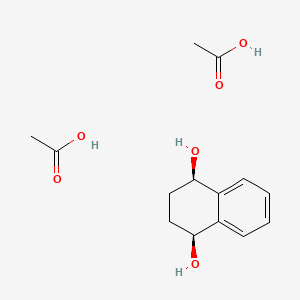
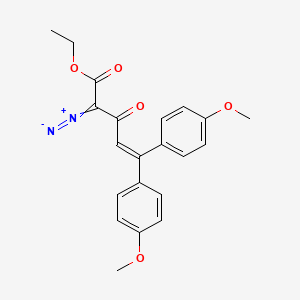
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
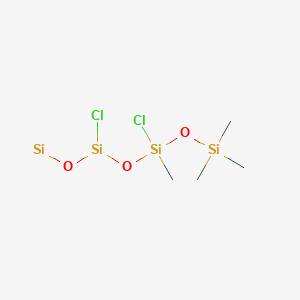
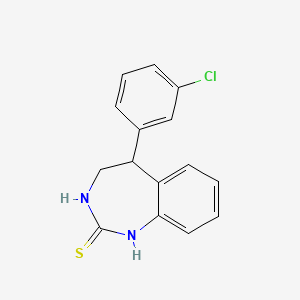
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
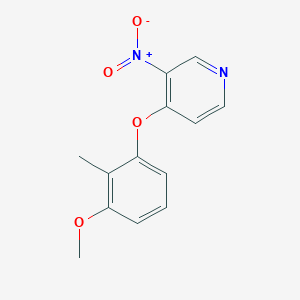

![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)
